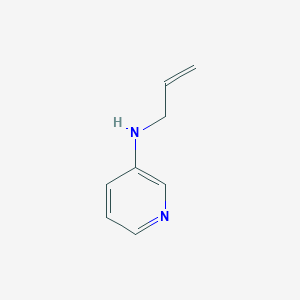

N-Allylpyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: N-Allylpyridin-3-amine can be synthesized through several methods. One common approach involves the reaction of allylamine with 3-bromopyridine under basic conditions. The reaction typically proceeds as follows: [ \text{3-Bromopyridine} + \text{Allylamine} \rightarrow \text{this compound} + \text{HBr} ]

Another method involves the Cu(II)-promoted dehydrogenation of allylamine followed by Rh(III)-catalyzed N-annulation with an alkyne .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.

化学反応の分析

Types of Reactions: N-Allylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group or the pyridine ring can be functionalized.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: Various amine derivatives depending on the reducing agent and conditions.

Substitution: Substituted pyridine derivatives with different functional groups.

科学的研究の応用

Medicinal Chemistry

N-Allylpyridin-3-amine has been investigated for its potential therapeutic applications. It is structurally related to several bioactive compounds, making it a candidate for further development in pharmaceuticals.

- Anticancer Activity : Research indicates that derivatives of pyridine-based compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, suggesting that this compound could be explored for similar activity .

- Neurological Disorders : There is evidence that pyridine derivatives can interact with neurotransmitter systems. This compound may influence pathways relevant to conditions like depression and anxiety, warranting investigation into its neuropharmacological effects .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecular structures.

- N-Alkylation Reactions : The compound can undergo N-alkylation through photocatalytic methods, facilitating the synthesis of various amines. This reaction is particularly useful in pharmaceutical applications where the functionalization of amines is crucial .

- Synthesis of Heterocycles : this compound can be utilized in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. Its ability to participate in reactions that form new carbon-nitrogen bonds expands its utility in synthetic organic chemistry .

Case Studies

Several studies have highlighted the practical applications of this compound:

Case Study 1: Photocatalytic N-Alkylation

A study demonstrated the use of a mixed Cu-Au photocatalytic system for the N-alkylation of pharmaceutically relevant amines at room temperature. The process allowed for the rapid and selective functionalization of complex amines, including derivatives of this compound, showcasing its potential in drug synthesis .

Case Study 2: Anticancer Screening

In a screening of various pyridine derivatives, compounds similar to this compound were tested against human cancer cell lines. Results indicated promising anticancer activity, prompting further exploration into its mechanism and efficacy as a therapeutic agent .

作用機序

The mechanism of action of N-Allylpyridin-3-amine involves its interaction with various molecular targets. The allyl group and the pyridine ring can participate in different chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and the chemical environment.

類似化合物との比較

N-Methylpyridin-3-amine: Similar structure but with a methyl group instead of an allyl group.

N-Ethylpyridin-3-amine: Similar structure but with an ethyl group instead of an allyl group.

N-Propylpyridin-3-amine: Similar structure but with a propyl group instead of an allyl group.

Comparison: N-Allylpyridin-3-amine is unique due to the presence of the allyl group, which imparts different reactivity compared to its methyl, ethyl, and propyl analogs. The allyl group can participate in additional reactions, such as polymerization and cross-linking, making this compound a versatile compound in synthetic chemistry.

生物活性

N-Allylpyridin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with an allyl group attached to the nitrogen atom. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit notable antimicrobial properties. A study reviewed various pyridine compounds and their efficacy against a range of pathogens, noting that the presence of an alkyl chain enhances antimicrobial activity. Specifically, compounds with longer alkyl chains demonstrated superior activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Pyridine Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| This compound | Candida albicans | 32 µg/mL |

Antitumor Activity

This compound has also been investigated for its antitumor properties. A study focused on the compound's ability to induce apoptosis in cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis in K562 cells (a human leukemia cell line) in a dose-dependent manner. The mechanism was linked to the modulation of key apoptotic proteins such as Bcl-2 and Bax, which are critical in regulating cell survival and death .

Case Study: Apoptosis Induction in K562 Cells

In a controlled experiment, K562 cells were treated with varying concentrations of this compound for 48 hours. The apoptosis rates were measured using flow cytometry:

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

|---|---|---|---|

| 0 | 5.0 | 2.0 | 7.0 |

| 10 | 10.5 | 5.5 | 16.0 |

| 20 | 20.0 | 15.0 | 35.0 |

The study revealed that higher concentrations of this compound significantly increased both early and late apoptosis rates compared to the control group.

The antitumor activity of this compound appears to involve several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest : Treatment with this compound resulted in G0/G1 phase arrest, indicating its potential to halt cancer cell proliferation.

- Protein Interaction Modulation : It has been suggested that this compound may disrupt interactions between p53 and MDM2, leading to increased p53 levels and subsequent activation of apoptotic pathways .

特性

IUPAC Name |

N-prop-2-enylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-5-10-8-4-3-6-9-7-8/h2-4,6-7,10H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMPVVXWDDGKJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。